2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, difluorophenyl, and fluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The initial step involves the nitration of 4-fluorobenzenesulfonamide to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amino group is then chlorinated using thionyl chloride to form the corresponding chloro derivative.
Substitution: Finally, the chloro derivative undergoes a nucleophilic substitution reaction with 3,4-difluoroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-difluorophenyl)propanamide
- 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and sulfonamide groups, which can confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of scientific research
Properties
Molecular Formula |
C12H7ClF3NO2S |
---|---|
Molecular Weight |
321.70 g/mol |
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-5-7(14)1-4-12(9)20(18,19)17-8-2-3-10(15)11(16)6-8/h1-6,17H |
InChI Key |
BTQZOFMICBVGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.